Norharman-d7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H8N2 |

|---|---|

Molecular Weight |

175.24 g/mol |

IUPAC Name |

1,3,4,5,6,7,8-heptadeuterio-9H-pyrido[3,4-b]indole |

InChI |

InChI=1S/C11H8N2/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10/h1-7,13H/i1D,2D,3D,4D,5D,6D,7D |

InChI Key |

AIFRHYZBTHREPW-GSNKEKJESA-N |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C3=C(N2)C(=NC(=C3[2H])[2H])[2H])[2H])[2H] |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=NC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

Norharman-d7: A Technical Guide for Researchers

An In-depth Examination of a Key Analytical Tool and its Non-Deuterated Counterpart in Biomedical Research

Introduction

Norharman-d7 (Deuterated 9H-pyrido[3,4-b]indole) is the isotopically labeled form of Norharman, a naturally occurring β-carboline alkaloid. While Norharman itself is the subject of extensive research due to its diverse biological activities, this compound serves a critical and specific role in the laboratory: as a robust internal standard for the accurate quantification of Norharman in complex biological matrices. This technical guide provides a comprehensive overview of this compound's application in analytical chemistry, alongside a detailed exploration of the research applications of its non-deuterated analog, Norharman. This document is intended for researchers, scientists, and drug development professionals who are working with or have an interest in the analysis and biological effects of β-carboline alkaloids.

This compound: The Internal Standard of Choice

In the field of quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard is considered the gold standard for achieving the highest accuracy and precision. This compound, with its seven deuterium atoms, is chemically identical to Norharman but has a distinct, higher molecular weight. This property allows it to be distinguished from the endogenous or exogenous Norharman in a sample by the mass spectrometer.

The primary utility of this compound lies in its ability to compensate for variations that can occur during sample preparation and analysis. These variations may include inconsistencies in sample extraction, matrix effects (where other components in the sample interfere with the ionization of the analyte), and fluctuations in instrument response. Because this compound behaves virtually identically to Norharman throughout the analytical process, any loss or signal variation experienced by the analyte will be mirrored by the internal standard. This allows for a highly reliable quantification of Norharman by calculating the ratio of the analyte's signal to the internal standard's signal.

Quantitative Analysis of Norharman using this compound

The following tables summarize the key quantitative data for the analysis of Norharman using this compound as an internal standard, as well as the biological activity of Norharman.

Table 1: Mass Spectrometry Parameters for Norharman and this compound

| Analyte | Precursor Ion (m/z) | Product Ion(s) (m/z) | Ionization Mode |

| Norharman | 169.0 | 115.1, 128.3[1] | Positive Electrospray Ionization (ESI+) |

| This compound | 176.0 | 122.1, 135.3 (inferred) | Positive Electrospray Ionization (ESI+) |

Table 2: Biological Activity of Norharman

| Target | Activity | Value | Cell Line/System |

| Monoamine Oxidase A (MAO-A) | Inhibition (Ki) | 1.2 ± 0.18 µM | Recombinant Human |

| Monoamine Oxidase B (MAO-B) | Inhibition (Ki) | 1.12 ± 0.19 µM | Recombinant Human |

| Dopamine Content | Inhibition (IC50) | 103.3 µM | PC12 cells[2] |

| Cytochrome P450 (CYP) | Inhibition (IC50) | 0.07 - 6.4 µg/mL | Rat Liver Microsomes[3] |

| Steroidogenic Cytochrome P450 (CYP17) | Inhibition (Ki) | 2.6 µM | Rat Testicular Microsomes[4] |

| HeLa Cervical Cancer Cells | Cytotoxicity (IC50) | 5 µg/mL | HeLa Cells |

| BGC-823 Stomach Cancer Cells | Cytotoxicity (IC50) | 5 µg/mL | BGC-823 Cells |

Experimental Protocols

Protocol 1: Quantification of Norharman in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol is a composite methodology based on established practices for the bioanalysis of small molecules in plasma.

1. Materials and Reagents:

-

Norharman analytical standard

-

This compound internal standard

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Microcentrifuge tubes

-

Autosampler vials

2. Sample Preparation (Protein Precipitation):

-

Thaw frozen human plasma samples at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

In a clean microcentrifuge tube, add 100 µL of the plasma sample.

-

Add 10 µL of the this compound internal standard working solution (e.g., at a concentration of 100 ng/mL in methanol) to each plasma sample, calibrator, and quality control sample.

-

Vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

-

Vortex to dissolve the residue.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.

-

-

Mass Spectrometry (MS):

-

Ion Source: Electrospray Ionization (ESI) in positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Norharman: 169.0 → 115.1 (quantifier), 169.0 → 128.3 (qualifier).[1]

-

This compound: 176.0 → 122.1 (quantifier, inferred), 176.0 → 135.3 (qualifier, inferred).

-

-

Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies for each transition to achieve maximum sensitivity.

-

4. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Norharman to this compound against the concentration of the Norharman calibration standards.

-

Use the calibration curve to determine the concentration of Norharman in the unknown plasma samples.

Caption: Workflow for the quantification of Norharman in human plasma.

Research Applications of Norharman

The non-deuterated parent compound, Norharman, is a subject of significant scientific interest due to its wide range of biological activities.

Inhibition of Monoamine Oxidase (MAO)

Norharman is a potent, reversible, and competitive inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). These enzymes are crucial for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAO, Norharman can increase the levels of these neurotransmitters in the brain, which has implications for neurological and psychiatric conditions. This mechanism is a key area of research in the context of depression and Parkinson's disease.

Caption: Norharman's inhibition of MAO-A and MAO-B.

Modulation of Dopaminergic Systems

Norharman has been shown to affect dopamine biosynthesis and metabolism. Studies have indicated that it can inhibit dopamine content in neuronal cells.[2] This interaction with the dopaminergic system is a significant area of investigation, particularly in the context of neurodegenerative diseases and addiction.

Inhibition of Cytochrome P450 Enzymes

Norharman acts as an inhibitor of several cytochrome P450 (CYP) enzymes.[3][4] These enzymes are essential for the metabolism of a wide variety of xenobiotics, including drugs and carcinogens. By inhibiting CYP enzymes, Norharman can alter the pharmacokinetics of co-administered drugs and may influence the activation or detoxification of carcinogens.

Caption: Norharman's inhibition of Cytochrome P450 enzymes.

Induction of Apoptosis in Cancer Cells

Research has demonstrated that Norharman can induce apoptosis (programmed cell death) in various cancer cell lines, including cervical and stomach cancer cells. The proposed mechanism involves the induction of DNA damage, leading to cell cycle arrest and subsequent apoptosis. This cytotoxic effect on cancer cells has positioned Norharman as a compound of interest in oncology research.

Caption: Proposed pathway for Norharman-induced apoptosis in cancer cells.

Conclusion

This compound is an indispensable tool for researchers requiring precise and accurate quantification of Norharman in biological systems. Its use as an internal standard in LC-MS/MS analysis ensures data reliability, which is paramount in both preclinical and clinical research. The biological activities of its non-deuterated counterpart, Norharman, are multifaceted and continue to be an active area of investigation. From its influence on neurotransmitter systems to its potential as an anticancer agent, Norharman represents a fascinating molecule with significant therapeutic and toxicological implications. This guide provides a foundational understanding of both this compound and Norharman, offering valuable insights for professionals in the fields of analytical chemistry, pharmacology, and drug development.

References

- 1. Two pathways for the induction of apoptosis in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Serum norharman and harman analysis using high pressure liquid chromatography/mass spectrometry and value of beta-carbolines as blood alcohol markers] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Possibility of the involvement of 9H-pyrido[3,4-b]indole (norharman) in carcinogenesis via inhibition of cytochrome P450-related activities and intercalation to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Norharman (beta-carboline) as a potent inhibitory ligand for steroidogenic cytochromes P450 (CYP11 and CYP17) - PubMed [pubmed.ncbi.nlm.nih.gov]

Norharman-d7: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and known biological activities of Norharman-d7. It includes detailed experimental protocols for assessing its cytotoxic and cell cycle effects, alongside a proposed signaling pathway based on current research.

Core Chemical Properties and Structure

This compound is the deuterated form of Norharman, a naturally occurring β-carboline alkaloid. Deuterium labeling provides a valuable tool for researchers in various fields, including mass spectrometry-based metabolic studies and as an internal standard in analytical chemistry.

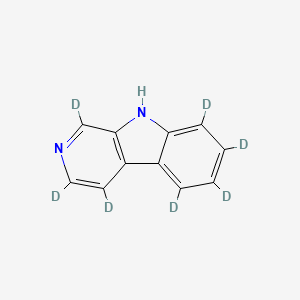

Chemical Structure

The chemical structure of this compound is depicted below:

Caption: 2D structure of this compound.

Physicochemical and Computed Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁HD₇N₂ | [1][2] |

| Molecular Weight | 175.24 g/mol | [1][2][3] |

| CAS Number | 1216503-21-7 | [1] |

| Appearance | Beige to Brown Solid | [4] |

| Storage Temperature | 2-8°C | [4] |

| Purity | 98% | [2] |

| Isotopic Purity | 97.4% | [2] |

| Exact Mass | 175.112685485 Da | [3] |

| Monoisotopic Mass | 175.112685485 Da | [3] |

| XLogP3 | 3.2 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 1 | [3] |

| Rotatable Bond Count | 0 | [3] |

| Topological Polar Surface Area | 28.7 Ų | [3] |

| Heavy Atom Count | 13 | [3] |

| Complexity | 193 | [3] |

| InChI | InChI=1S/C11H8N2/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10/h1-7,13H/i1D,2D,3D,4D,5D,6D,7D | [1] |

| SMILES | [2H]c1nc([2H])c2[nH]c3c([2H])c([2H])c([2H])c([2H])c3c2c1[2H] | [1] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments to assess the biological activity of Norharman and its derivatives.

Cytotoxicity Assessment using MTT Assay

This protocol is a standard method to determine the cytotoxic effects of a compound on cultured cells.[1][2][3]

Materials:

-

96-well flat-bottom microplates

-

Cancer cell line of interest (e.g., HeLa, SH-SY5Y)

-

Complete cell culture medium

-

This compound stock solution (in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well. Mix gently with a pipette to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry.[5][6][7][8][9]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for a specific duration (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet twice with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours (or overnight) for fixation.

-

Rehydration and Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the emission fluorescence at approximately 617 nm.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for investigating the biological effects of this compound and a proposed signaling pathway for its apoptotic action.

Caption: A logical workflow for assessing the biological effects of this compound.

Signaling Pathway

Norharman has been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase in cancer cells.[10][11] While the exact molecular pathway is still under investigation, a plausible mechanism involves the activation of the intrinsic apoptotic pathway.

Caption: A proposed intrinsic apoptotic pathway induced by Norharman leading to G2/M arrest.

This guide serves as a foundational resource for researchers working with this compound. The provided protocols and diagrams are intended to facilitate experimental design and a deeper understanding of the compound's biological activities. Further research is warranted to fully elucidate the specific molecular targets and signaling cascades modulated by Norharman and its deuterated analog.

References

- 1. researchhub.com [researchhub.com]

- 2. MTT assay overview | Abcam [abcam.com]

- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 4. A comprehensive overview of β-carbolines and its derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Flow cytometry with PI staining | Abcam [abcam.com]

- 6. wp.uthscsa.edu [wp.uthscsa.edu]

- 7. Basic Instructions for Running Cell Cycle Analysis with Propidium Iodide on the Beckman Coulter Cytoflex S ... [protocols.io]

- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. Norharman, an indoleamine-derived beta-carboline, but not Trp-P-2, a gamma-carboline, induces apoptotic cell death in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of norharman as the cytotoxic compound produced by the sponge (Hymeniacidon perleve)-associated marine bacterium Pseudoalteromonas piscicida and its apoptotic effect on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Decoding the Norharman-d7 Certificate of Analysis: A Technical Guide

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) is a critical document that guarantees the quality and purity of a research compound. This guide provides an in-depth explanation of a typical CoA for Norharman-d7, a deuterated analogue of the beta-carboline alkaloid Norharman. Understanding the data presented, the experimental methods used, and the underlying biological significance is paramount for the integrity of research and development activities.

This compound: Product Information and Specifications

A Certificate of Analysis begins with fundamental information identifying the compound. This compound is a stable isotope-labeled version of Norharman, where seven hydrogen atoms have been replaced by deuterium. This labeling makes it an ideal internal standard for quantitative analysis of Norharman in various biological matrices using mass spectrometry.

Below is a summary of typical product specifications found on a CoA for this compound.

| Parameter | Specification |

| Product Name | This compound |

| CAS Number | 1216503-21-7 |

| Molecular Formula | C₁₁HD₇N₂ |

| Molecular Weight | 175.24 g/mol |

| Appearance | Off-white to light yellow solid |

| Chemical Purity (by HPLC) | ≥98% |

| Isotopic Purity | ≥97% Deuterium incorporation |

| Storage | -20°C, protect from light |

Analytical Data and Experimental Protocols

This section details the results of quality control testing and the methodologies used to obtain them. The data confirms the identity, purity, and isotopic enrichment of the this compound standard.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the chemical purity of a compound. It separates components in a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV or fluorescence detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used for the separation of beta-carbolines.

-

Mobile Phase: A gradient of acetonitrile and water (often with a small amount of an acid like formic acid to improve peak shape).

-

Detection: UV detection at approximately 254 nm or fluorescence detection with excitation at ~300 nm and emission at ~440 nm for higher sensitivity.

-

Analysis: The area of the this compound peak is compared to the total area of all peaks in the chromatogram to calculate the purity, typically expressed as a percentage.

| Test | Method | Result |

| Chemical Purity | HPLC | 99.5% |

Identity and Isotopic Purity by Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of the compound and to determine the extent of deuterium incorporation. For a deuterated standard, this is a critical quality attribute.

Experimental Protocol:

-

Instrumentation: A high-resolution mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for Norharman.

-

Analysis: The mass spectrum will show a peak corresponding to the protonated molecule of this compound ([M+H]⁺). The position of this peak confirms the molecular weight. The isotopic distribution of this peak is analyzed to calculate the percentage of molecules that contain the desired number of deuterium atoms, thus establishing the isotopic purity.

| Test | Method | Result |

| Identity (Molecular Weight) | Mass Spectrometry | Conforms to structure (m/z = 176.15 for [M+H]⁺) |

| Isotopic Purity | Mass Spectrometry | 98.2% Deuterium Incorporation |

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of a molecule, confirming the arrangement of atoms and the positions of the deuterium labels.

Experimental Protocol:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d₆).

-

Analysis: ¹H NMR (proton NMR) is used to confirm the absence of protons at the deuterated positions. ¹³C NMR (carbon NMR) can also be used to further confirm the carbon skeleton.

| Test | Method | Result |

| Structure Confirmation | ¹H NMR Spectroscopy | Consistent with the structure of this compound |

Workflow for Certificate of Analysis Generation

The creation of a Certificate of Analysis is a systematic process that ensures all quality control checks are performed and documented accurately.

Biological Context: Norharman Signaling Pathways

Norharman is a biologically active molecule known to interact with several enzyme systems. A key mechanism of action is the inhibition of monoamine oxidases (MAOs), enzymes responsible for the degradation of neurotransmitters.

Monoamine Oxidase (MAO) Inhibition

Norharman is a reversible inhibitor of both MAO-A and MAO-B.[1][2] These enzymes are crucial for the metabolism of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO, Norharman can increase the levels of these neurotransmitters in the brain.

Cytochrome P450 Interactions

Norharman is also known to be a ligand and substrate for cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1A2.[3] These enzymes are primarily involved in the metabolism of foreign compounds (xenobiotics). The interaction of Norharman with CYPs can influence the metabolism of other drugs and compounds, a critical consideration in drug development.

Conclusion

The Certificate of Analysis for this compound is a comprehensive document that provides essential data for researchers. By understanding the analytical techniques employed, such as HPLC, MS, and NMR, scientists can be confident in the identity, purity, and quality of the material. Furthermore, appreciating the biological context of Norharman's activity, including its role as a MAO inhibitor, allows for more informed experimental design and data interpretation. This guide serves as a technical resource to aid in the thorough understanding and utilization of this vital research compound.

References

- 1. Human monoamine oxidase enzyme inhibition by coffee and beta-carbolines norharman and harman isolated from coffee - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Oxidative metabolism of the bioactive and naturally occurring beta-carboline alkaloids, norharman and harman, by human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Isotopic Purity of Norharman-d7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity assessment of Norharman-d7, a deuterated analog of the β-carboline alkaloid Norharman. This document is intended for researchers in medicinal chemistry, drug metabolism, and pharmacokinetics who utilize isotopically labeled compounds as internal standards in quantitative bioanalysis or as tracers in metabolic studies.

Introduction

Norharman (9H-pyrido[3,4-b]indole) is a naturally occurring and endogenous β-carboline alkaloid with a wide range of biological activities. Its deuterated isotopologue, this compound, serves as an invaluable tool in mass spectrometry-based quantification assays due to its similar physicochemical properties to the unlabeled analyte, allowing for accurate correction of matrix effects and extraction variability. This guide outlines a feasible synthetic route to this compound and details the analytical methodologies for the stringent determination of its isotopic purity.

Synthesis of this compound

The synthesis of this compound can be achieved through a well-established synthetic route for β-carbolines, the Pictet-Spengler reaction. This approach involves the condensation of a deuterated tryptamine derivative with a suitable aldehyde, followed by cyclization and subsequent aromatization.

Synthetic Pathway

The overall synthetic scheme for this compound is depicted below. The key steps involve the deuteration of a suitable tryptamine precursor followed by the Pictet-Spengler reaction and subsequent oxidation.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of Tryptamine-d8

A plausible method for the preparation of the deuterated tryptamine precursor involves acid-catalyzed hydrogen-deuterium exchange on the indole ring and the ethylamine side chain.

Materials:

-

Tryptamine

-

Deuterated sulfuric acid (D₂SO₄)

-

Deuterium oxide (D₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Tryptamine is dissolved in D₂O.

-

A catalytic amount of D₂SO₄ is added to the solution.

-

The reaction mixture is heated under reflux for an extended period (e.g., 48-72 hours) to facilitate H/D exchange at all exchangeable proton sites.

-

The reaction is monitored by ¹H NMR to follow the disappearance of proton signals.

-

Upon completion, the reaction mixture is cooled to room temperature and neutralized by the slow addition of NaHCO₃.

-

The aqueous layer is extracted multiple times with dichloromethane.

-

The combined organic extracts are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield Tryptamine-d8.

Experimental Protocol: Pictet-Spengler Reaction and Oxidation

Materials:

-

Tryptamine-d8

-

Glyoxal (40% solution in water)

-

Hydrochloric acid (HCl)

-

Palladium on carbon (Pd/C, 10%)

-

Toluene

-

Sodium hydroxide (NaOH)

-

Brine

Procedure:

-

Tryptamine-d8 is dissolved in an aqueous acidic solution (e.g., dilute HCl).

-

An aqueous solution of glyoxal is added dropwise to the tryptamine solution at room temperature.

-

The reaction mixture is stirred for several hours (e.g., 4-6 hours) to form the tetrahydro-β-carboline intermediate.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

For the oxidation step, the acidic solution containing the tetrahydro-Norharman-d7 is transferred to a flask containing 10% Pd/C in a high-boiling solvent like toluene.

-

The mixture is heated to reflux for several hours (e.g., 8-12 hours) to effect dehydrogenation.

-

After cooling, the catalyst is removed by filtration through celite.

-

The filtrate is washed with a dilute NaOH solution and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

-

The crude this compound is purified by column chromatography on silica gel.

Isotopic Purity Analysis

The determination of isotopic purity is a critical step to ensure the quality of this compound as an internal standard. A combination of high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended for a comprehensive analysis.

Analytical Workflow

The workflow for assessing the isotopic purity of synthesized this compound is outlined below.

Caption: Workflow for isotopic purity analysis.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

HRMS is employed to determine the isotopic distribution and calculate the overall isotopic enrichment.

Instrumentation:

-

High-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled to a suitable liquid chromatography (LC) system.

Procedure:

-

A solution of the synthesized this compound is prepared in a suitable solvent (e.g., methanol/water with 0.1% formic acid).

-

The sample is introduced into the mass spectrometer via direct infusion or LC injection.

-

Full scan mass spectra are acquired in positive ion mode over a relevant m/z range.

-

The instrument is calibrated to ensure high mass accuracy.

-

The relative abundances of the different isotopologues (M, M+1, M+2, ..., M+7) are determined from the mass spectrum.

-

The isotopic enrichment is calculated by correcting for the natural isotopic abundance of carbon-13.

Data Presentation:

| Isotopologue | Theoretical m/z | Observed Abundance (%) | Corrected Abundance (%) |

| d₀ (M) | 169.0760 | ||

| d₁ (M+1) | 170.0823 | ||

| d₂ (M+2) | 171.0886 | ||

| d₃ (M+3) | 172.0949 | ||

| d₄ (M+4) | 173.1012 | ||

| d₅ (M+5) | 174.1075 | ||

| d₆ (M+6) | 175.1138 | ||

| d₇ (M+7) | 176.1201 |

Note: The table should be populated with experimental data.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ²H NMR spectroscopy are used to confirm the positions of deuterium incorporation and to estimate the degree of deuteration at specific sites.

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Procedure:

-

A sample of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).

-

The ¹H NMR spectrum is acquired.

-

The absence or significant reduction of proton signals at the expected deuterated positions confirms successful labeling. The residual proton signals can be integrated to estimate the percentage of non-deuterated species.

²H NMR Procedure:

-

A more concentrated sample of this compound is dissolved in a protonated solvent (e.g., DMSO-h₆).

-

The ²H NMR spectrum is acquired.

-

The presence of signals in the ²H spectrum at chemical shifts corresponding to the deuterated positions provides direct evidence of deuterium incorporation.[1]

Data Presentation:

| Position | ¹H NMR Signal | ²H NMR Signal | Estimated Deuteration (%) |

| C1-H | Absent/Reduced | Present | >98% |

| C3-H | Absent/Reduced | Present | >98% |

| C4-H | Absent/Reduced | Present | >98% |

| C5-H | Absent/Reduced | Present | >98% |

| C6-H | Absent/Reduced | Present | >98% |

| C7-H | Absent/Reduced | Present | >98% |

| C8-H | Absent/Reduced | Present | >98% |

Note: The table should be populated with experimental data.

Summary of Quantitative Data

| Parameter | Method | Result |

| Chemical Purity | HPLC-UV | >99% |

| Isotopic Enrichment (d₇) | HRMS | >98% |

| Residual Protons (d₀-d₆) | HRMS | <2% |

| Site-specific Deuteration | ¹H NMR, ²H NMR | Consistent with structure |

Conclusion

This technical guide provides a comprehensive framework for the synthesis and rigorous isotopic purity assessment of this compound. The described synthetic protocol, based on the Pictet-Spengler reaction of a deuterated tryptamine precursor, offers a reliable route to this important analytical standard. The detailed analytical workflow, combining HRMS and NMR spectroscopy, ensures a thorough characterization of the isotopic composition, which is paramount for its application in quantitative studies. Adherence to these methodologies will enable researchers to produce and validate high-quality this compound for their specific research needs.

References

Norharman-d7: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Norharman-d7, a deuterated analog of the psychoactive β-carboline alkaloid, Norharman. This document details its chemical properties, outlines a plausible synthetic route, presents a validated analytical methodology for its quantification, and explores its primary mechanism of action as a monoamine oxidase inhibitor.

Core Data Presentation

For ease of reference and comparison, the key quantitative data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1216503-21-7 | [1][2] |

| Molecular Formula | C₁₁HD₇N₂ | [3][4] |

| Molecular Weight | 175.24 g/mol | [3][4][5][6] |

| Appearance | Beige to Brown Solid | [2] |

| Purity | >95% (HPLC) | |

| Isotopic Purity | 97.4% | [3] |

| Melting Point | 200-202 °C | [6] |

| Solubility | Methanol | [6] |

| Storage | 2-8°C Refrigerator or -20°C | [2][6] |

Experimental Protocols

Plausible Synthesis of this compound via Pictet-Spengler Reaction

Materials:

-

Tryptamine-d8

-

Glyoxylic acid

-

Strong acid catalyst (e.g., trifluoroacetic acid)

-

Oxidizing agent (e.g., 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, DDQ)

-

Anhydrous solvents (e.g., toluene, dichloromethane)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Methodology:

-

Condensation: Tryptamine-d8 is reacted with glyoxylic acid in an anhydrous solvent, such as toluene, in the presence of a strong acid catalyst like trifluoroacetic acid. This step forms a spirocyclic intermediate.

-

Decarboxylation and Cyclization: The reaction mixture is heated to facilitate decarboxylation and subsequent cyclization to form the tetrahydro-β-carboline intermediate.

-

Oxidation: The resulting tetrahydro-β-carboline is then oxidized to the aromatic β-carboline, this compound. This can be achieved using an oxidizing agent like DDQ.

-

Purification: The crude product is purified using standard techniques such as column chromatography to yield pure this compound.

Note: The starting material, tryptamine-d8, can be synthesized from indole-d7 through a multi-step process involving gramine formation and subsequent conversion to the tryptamine.

Plausible synthetic workflow for this compound.

Analytical Quantification of Norharman using HPLC-MS/MS

This compound is primarily used as an internal standard for the accurate quantification of Norharman in biological matrices. The following outlines a typical High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.

Instrumentation:

-

HPLC system with a binary pump and autosampler.

-

Tandem mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation (e.g., for plasma):

-

Protein Precipitation: To a 100 µL plasma sample, add 300 µL of acetonitrile containing the internal standard, this compound.

-

Vortex and Centrifuge: Vortex the mixture thoroughly to precipitate proteins and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for injection.

HPLC Conditions:

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient program starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the analytes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Norharman: Precursor ion (Q1) m/z 169.1 -> Product ion (Q3) m/z (specific fragment to be determined empirically).

-

This compound: Precursor ion (Q1) m/z 176.1 -> Product ion (Q3) m/z (corresponding deuterated fragment).

-

Workflow for Norharman analysis by HPLC-MS/MS.

Signaling Pathways and Mechanism of Action

Norharman is a known potent and reversible inhibitor of monoamine oxidase (MAO) enzymes, particularly MAO-A.[5] MAO-A is a key enzyme in the metabolic degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[7][8][9][10][11][12]

By inhibiting MAO-A, Norharman prevents the breakdown of these neurotransmitters, leading to their increased concentration in the synaptic cleft. This modulation of neurotransmitter levels is the basis for the antidepressant and anxiolytic effects observed with MAO inhibitors.

The degradation of monoamines by MAO-A is an oxidative deamination process that produces aldehydes, ammonia, and hydrogen peroxide as byproducts.[8][10] The inhibition of this process by Norharman is competitive and reversible.

Mechanism of MAO-A inhibition by Norharman.

This technical guide provides a foundational understanding of this compound for research and development purposes. The provided protocols and pathways are based on established scientific principles and available literature, offering a strong starting point for further investigation and application.

References

- 1. Nor Harmane-d7 | CAS 1216503-21-7 | LGC Standards [lgcstandards.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. scbt.com [scbt.com]

- 4. Nor Harmane-d7 | CymitQuimica [cymitquimica.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mybiosource.com [mybiosource.com]

- 7. What are MAO-A modulators and how do they work? [synapse.patsnap.com]

- 8. The role of monoamine oxidase A in the neurobiology of aggressive, antisocial, and violent behavior: a tale of mice and men - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of MAO A and B in neurotransmitter metabolism and behavior. | Semantic Scholar [semanticscholar.org]

- 10. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 12. Type A monoamine oxidase and serotonin are coordinately involved in depressive disorders: from neurotransmitter imbalance to impaired neurogenesis - OPEN Foundation [open-foundation.org]

Norharman-d7 supplier and purchasing information

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of Norharman-d7, a deuterated analog of the beta-carboline alkaloid Norharman. This document details its supplier and purchasing information, physicochemical properties, and its application in experimental settings, particularly as an internal standard in mass spectrometry-based analyses. Furthermore, it elucidates the key signaling pathway associated with its non-deuterated counterpart, Norharman.

Supplier and Purchasing Information

This compound is available from a range of chemical suppliers specializing in stable isotope-labeled compounds and analytical standards. The following table summarizes purchasing information from several prominent suppliers to aid in procurement decisions.

| Supplier | Catalog Number | Purity/Isotopic Purity | Available Quantities | Price (USD) |

| Pharmaffiliates | PA STI 069200 | Data not specified | Inquire | Inquire |

| Santa Cruz Biotechnology | sc-212423 | 98% Purity, 97.4% Isotopic Purity[1] | Inquire | Inquire |

| MyBioSource | MBS6110041 | Data not specified | 1 mg, 5x1 mg | $625 (1 mg), $2,630 (5x1 mg)[2] |

| LGC Standards | TRC-N700002 | >95% (HPLC) | 1 mg, 10 mg | Inquire |

| Clinivex | RCLST200007 | Data not specified | Inquire | Inquire |

| MedchemExpress | HY-116538S | Data not specified | Inquire | Inquire |

| CymitQuimica | TR-N700002 | Data not specified | 1 mg, 10 mg | Inquire |

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in experimental work.

| Property | Value | Source |

| CAS Number | 1216503-21-7 | Pharmaffiliates[3], LGC Standards |

| Molecular Formula | C₁₁HD₇N₂ | Pharmaffiliates[3], Santa Cruz Biotechnology[1] |

| Molecular Weight | 175.24 g/mol | Pharmaffiliates[3], Santa Cruz Biotechnology[1] |

| Appearance | Beige to Brown Solid | Pharmaffiliates[3] |

| Storage Conditions | -20°C Refrigerator | LGC Standards, Clinivex |

| Solubility | DMSO (Slightly), Methanol (Slightly) | Clinivex |

| Shipping Conditions | Ambient | Pharmaffiliates[3] |

Experimental Applications and Protocols

This compound is primarily utilized as an internal standard in quantitative analyses by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its deuterated nature allows it to be distinguished from the endogenous, non-deuterated Norharman, while exhibiting nearly identical chemical and physical behavior during sample preparation and analysis. This ensures accurate quantification of the target analyte by correcting for variations in sample extraction, injection volume, and instrument response.

Experimental Protocol: this compound as an Internal Standard for LC-MS/MS Analysis

The following protocol provides a general framework for the use of this compound as an internal standard for the quantification of Norharman in biological matrices. This protocol is based on established methodologies for the use of stable isotope-labeled internal standards in LC-MS/MS.

Figure 1: A generalized workflow for the use of this compound as an internal standard in LC-MS/MS analysis.

Methodology:

-

Preparation of Standard Solutions: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO). From this stock, prepare a working solution at a concentration appropriate for spiking into samples.

-

Sample Preparation:

-

To a known volume or weight of the biological sample (e.g., plasma, urine, or tissue homogenate), add a precise volume of the this compound internal standard working solution.

-

Perform a protein precipitation step by adding a solvent such as acetonitrile. Vortex mix and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in the mobile phase used for the LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto an appropriate liquid chromatography column (e.g., a C18 column) for separation of the analyte from other matrix components.

-

The eluent from the LC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both Norharman and this compound.

-

-

Data Analysis:

-

Integrate the peak areas for both the Norharman analyte and the this compound internal standard.

-

Calculate the ratio of the peak area of Norharman to the peak area of this compound.

-

Construct a calibration curve using known concentrations of Norharman spiked into a blank matrix and the same concentration of this compound.

-

Determine the concentration of Norharman in the unknown samples by comparing their peak area ratios to the calibration curve.

-

Core Signaling Pathway: Monoamine Oxidase Inhibition

The non-deuterated parent compound, Norharman, is a known inhibitor of monoamine oxidases (MAO), enzymes crucial for the metabolism of various neurotransmitters. The primary mechanism of action of Norharman involves the inhibition of MAO-A and MAO-B, which are located on the outer mitochondrial membrane. This inhibition leads to an increase in the synaptic concentration of monoamine neurotransmitters such as dopamine.

References

In-Depth Technical Safety Guide: Norharman-d7

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document has been compiled from publicly available safety information and data for Norharman and its deuterated analogue, Norharman-d7. A complete Safety Data Sheet (SDS) for this compound was not accessible at the time of writing. The information provided for the non-deuterated form, Norharman (β-Carboline), is used as a close proxy and should be treated as indicative. All laboratory work should be conducted under the supervision of qualified personnel and in accordance with established safety protocols.

Introduction

This compound is the deuterated form of Norharman, a β-carboline alkaloid.[1][2] Norharman itself is a naturally occurring compound found in various plants and is also formed during the cooking of meat and in tobacco smoke. It is known to exhibit a range of biological activities, including cytotoxic effects.[3][4] This guide provides a summary of the available safety and toxicological data to ensure the safe handling and use of this compound in a research and development setting.

Hazard Identification and Classification

Based on the available data for the parent compound, Norharman (β-Carboline), the following GHS hazard classifications are anticipated for this compound.

GHS Hazard Statements:

-

H302: Harmful if swallowed.[5]

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

Pictograms:

-

Irritant[5]

Signal Word:

-

Warning[5]

Toxicological Summary

Norharman and its derivatives are known to have cytotoxic properties.[3][4] The primary toxicological concerns are acute oral toxicity and irritation to the skin and eyes.

Quantitative Toxicological Data

| Endpoint | Value | Species | Source |

| Acute Oral Toxicity | Harmful if swallowed (H302) | Not specified | [5] |

| Skin Irritation | Causes skin irritation (H315) | Not specified | [5] |

| Eye Irritation | Causes serious eye irritation (H319) | Not specified | [5] |

Experimental Protocols

While specific experimental protocols for the toxicological testing of this compound are not available, the GHS classifications for the parent compound, Norharman, are typically determined through standardized OECD (Organisation for Economic Co-operation and Development) test guidelines.

-

Acute Oral Toxicity (OECD 423): This method involves the administration of the test substance to fasted animals in a stepwise procedure. The starting dose level is selected from one of four fixed levels. The outcome of the test is the observation of either mortality or evident toxicity at one of the dose levels, which then allows for the assignment of the substance to a specific hazard category.

-

Acute Dermal Irritation/Corrosion (OECD 404): This test involves the application of the test substance to the skin of an animal. The degree of skin irritation is assessed at specified intervals, and the substance is classified based on the severity and reversibility of the skin reactions.

-

Acute Eye Irritation/Corrosion (OECD 405): This test involves the application of the test substance to the eye of an animal. The degree of eye irritation is evaluated by scoring lesions of the conjunctiva, cornea, and iris at specific intervals after application. The classification is based on the severity and persistence of the observed eye effects.

Handling and Storage

Given the hazardous nature of this compound, appropriate precautions should be taken during handling and storage.

-

Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Emergency Procedures

First Aid Measures:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.

Visual Safety Guides

The following diagrams illustrate key safety workflows for handling this compound.

References

Safeguarding Isotopic Integrity: A Technical Guide to the Storage and Stability of Norharman-d7 Solutions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the best practices for the storage, handling, and stability assessment of Norharman-d7 solutions. Ensuring the chemical and isotopic integrity of this deuterated standard is paramount for its effective use in quantitative analysis, metabolic studies, and other research applications.

Introduction to this compound

This compound is the deuterated analog of Norharman (β-carboline), a naturally occurring alkaloid with a wide range of biological activities. It is a potent inhibitor of monoamine oxidase A (MAO-A) and MAO-B and has been implicated in various neurological processes. In analytical and research settings, this compound is primarily used as an internal standard for the quantification of Norharman in complex biological matrices using mass spectrometry. The deuterium labeling provides a distinct mass shift, allowing for precise differentiation from the endogenous, non-labeled compound.

The stability of this compound solutions is a critical factor that can influence the accuracy and reproducibility of experimental results. Degradation of the compound or exchange of deuterium atoms with protons from the solvent can lead to erroneous quantification. This guide outlines the key factors affecting stability and provides detailed protocols for storage and handling.

Factors Influencing the Stability of this compound Solutions

The stability of this compound in solution is influenced by several environmental factors. Understanding and controlling these factors is essential to maintain the integrity of the standard.

-

Temperature: As with most chemical compounds, temperature is a critical factor in the stability of this compound. Higher temperatures accelerate the rate of chemical degradation. For long-term storage, low temperatures are essential.

-

Light: Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical degradation of the this compound molecule. Aromatic compounds like Norharman are often susceptible to photolytic decomposition.

-

pH: The pH of the solution can significantly impact the stability of this compound. Extreme acidic or basic conditions can catalyze hydrolytic degradation or promote the exchange of deuterium atoms on the aromatic ring with protons from the solvent, compromising the isotopic purity of the standard.

-

Solvent: The choice of solvent can affect the stability of this compound. While slightly soluble in DMSO and methanol, the reactivity of the solvent and the presence of impurities can influence degradation rates. Protic solvents, especially under certain pH conditions, may contribute to H/D back-exchange.

-

Oxygen: The presence of atmospheric oxygen can lead to oxidative degradation, particularly when exposed to heat or light. Studies on the non-deuterated analog, Norharman, have indicated that oxidation is a primary degradation pathway at elevated temperatures.

Recommended Storage and Handling Procedures

Adherence to proper storage and handling protocols is the most effective way to ensure the long-term stability of this compound solutions.

Storage Conditions

The following table summarizes the recommended storage conditions for this compound in both solid form and in solution.

| Form | Storage Temperature | Light Protection | Container | Atmosphere |

| Solid | -20°C (long-term) | Store in a dark location or use amber vials. | Tightly sealed vial. | Inert gas (optional) |

| 2-8°C (short-term) | ||||

| Solution | -20°C or lower | Always use amber glass vials or wrap clear vials in foil. | Tightly sealed, screw-cap glass vials. | Inert gas (optional) |

Solution Preparation and Handling

-

Solvent Selection: Use high-purity, HPLC-grade or MS-grade solvents for preparing this compound solutions. Methanol and acetonitrile are common choices for stock solutions intended for LC-MS analysis. For biological assays, DMSO may be used, but stock solutions in DMSO should be stored at -20°C or below and prepared fresh when possible.

-

Weighing and Dissolving: To minimize exposure to atmospheric moisture, which can be a source of protons for H/D exchange, it is advisable to handle the solid material in a low-humidity environment (e.g., a glove box). If this is not possible, allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation.

-

Aliquotting: To avoid repeated freeze-thaw cycles that can accelerate degradation, it is recommended to prepare aliquots of the stock solution in single-use volumes.

-

Inert Atmosphere: For maximum stability, especially for long-term storage of solutions, purging the vial with an inert gas like argon or nitrogen before sealing can displace oxygen and reduce the risk of oxidative degradation.

Experimental Protocols for Stability Assessment

To formally evaluate the stability of this compound solutions under specific laboratory conditions, a forced degradation (stress testing) study can be performed. This involves subjecting the solution to a range of harsh conditions to identify potential degradation products and degradation pathways.

General Protocol for a Forced Degradation Study

This protocol outlines the steps to assess the stability of a this compound solution in a chosen solvent (e.g., methanol).

-

Preparation of Stock Solution: Prepare a stock solution of this compound in the desired solvent at a known concentration (e.g., 1 mg/mL).

-

Application of Stress Conditions: Aliquot the stock solution into several amber vials and expose them to the following stress conditions. A control sample should be stored under ideal conditions (-20°C, protected from light).

Stress Condition Protocol Acid Hydrolysis Add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis. Base Hydrolysis Add an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis. Oxidation Add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. Thermal Degradation Incubate at 60°C for 7 days, protected from light. Photostability Expose to a calibrated light source (e.g., ICH option 2: cool white fluorescent and near UV lamps) for a defined period. -

Sample Analysis: Analyze the stressed samples and the control sample at various time points using a stability-indicating analytical method, such as LC-MS/MS.

-

Data Evaluation: Compare the peak area of the parent this compound peak in the stressed samples to the control sample to determine the percentage of degradation. Examine the chromatograms for the appearance of new peaks, which would indicate degradation products.

Stability-Indicating LC-MS/MS Method

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate this compound from potential degradation products.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition for this compound: Monitor a specific precursor-to-product ion transition (to be determined by direct infusion of the standard).

-

MRM Transitions for Degradants: Scan for potential degradation products by performing a full scan analysis of the stressed samples.

-

Visualizing Workflows and Pathways

Experimental Workflow for Stability Testing

The following diagram illustrates the general workflow for conducting a forced degradation study of this compound.

Potential Degradation Pathway

Based on studies of the non-deuterated Norharman, a likely degradation pathway involves oxidation. The following diagram illustrates a simplified potential metabolic/oxidative pathway.

Conclusion

The stability of this compound solutions is crucial for the integrity of research data. By implementing the recommended storage and handling procedures, researchers can minimize the risk of chemical degradation and isotopic exchange. For applications requiring the highest level of accuracy, a formal stability assessment through forced degradation studies is recommended. The protocols and information provided in this guide serve as a comprehensive resource for ensuring the reliable use of this compound in a professional laboratory setting.

Methodological & Application

Application Notes and Protocols for the Quantification of Norharman using Norharman-d7 as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norharman (9H-pyrido[3,4-b]indole) is a β-carboline alkaloid found in various food items, tobacco smoke, and is also formed endogenously in the human body. It is a neuroactive compound that has been implicated in a range of neurological processes and has been linked to several diseases. Accurate and precise quantification of Norharman in biological matrices is crucial for toxicological studies, biomarker research, and understanding its role in human health.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique ideal for the quantification of small molecules like Norharman in complex biological samples. The use of a stable isotope-labeled internal standard, such as Norharman-d7, is the gold standard for quantitative LC-MS/MS analysis. This compound is chemically almost identical to Norharman, ensuring that it behaves similarly during sample preparation, chromatography, and ionization. However, its increased mass allows it to be distinguished from the endogenous analyte by the mass spectrometer. This co-elution and similar behavior effectively compensate for variations in sample extraction, matrix effects, and instrument response, leading to highly accurate and precise results.

These application notes provide a detailed protocol for the extraction and quantification of Norharman in human plasma using this compound as an internal standard, along with representative quantitative data and visualizations of relevant biological pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize representative quantitative data for an LC-MS/MS method for Norharman analysis using this compound as an internal standard. This data is illustrative of typical performance for a validated bioanalytical method.

Table 1: Calibration Curve Parameters

| Parameter | Value |

| Linearity Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.995 |

| Weighting Factor | 1/x² |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

Table 2: Precision and Accuracy Data

| Quality Control Sample | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Inter-day Precision (%CV) (n=18) | Intra-day Accuracy (%Bias) (n=6) | Inter-day Accuracy (%Bias) (n=18) |

| LLOQ | 0.1 | ≤ 15.0 | ≤ 15.0 | ± 20.0 | ± 20.0 |

| Low QC | 0.3 | ≤ 10.0 | ≤ 10.0 | ± 15.0 | ± 15.0 |

| Medium QC | 10 | ≤ 8.0 | ≤ 8.0 | ± 10.0 | ± 10.0 |

| High QC | 80 | ≤ 5.0 | ≤ 5.0 | ± 10.0 | ± 10.0 |

Experimental Protocols

Materials and Reagents

-

Norharman certified reference standard

-

This compound certified reference standard

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid (≥ 98%)

-

Human plasma (K2-EDTA)

-

96-well protein precipitation plates

-

96-well collection plates

-

LC vials and caps

Instrumentation

-

A sensitive and selective LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) equipped with an electrospray ionization (ESI) source.

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Preparation of Standard and Quality Control (QC) Solutions

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Norharman and this compound in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions of Norharman by serial dilution of the primary stock solution with 50:50 (v/v) methanol:water.

-

Internal Standard (IS) Working Solution (10 ng/mL): Prepare a working solution of this compound by diluting the primary stock solution with acetonitrile.

-

Calibration Standards and Quality Control Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at the desired concentrations.

Sample Preparation: Protein Precipitation

-

To 50 µL of plasma sample (blank, calibration standard, QC, or unknown sample) in a 96-well plate, add 150 µL of the internal standard working solution (10 ng/mL this compound in acetonitrile).

-

Vortex the plate for 2 minutes to ensure thorough mixing and protein precipitation.

-

Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a clean 96-well collection plate.

-

Dilute the supernatant with 100 µL of water containing 0.1% formic acid.

-

Vortex the plate for 1 minute.

-

Transfer the final extract to LC vials for analysis.

LC-MS/MS Method

Liquid Chromatography Conditions:

| Parameter | Condition |

| LC Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Elution | Time (min) |

| 0.0 | |

| 0.5 | |

| 2.5 | |

| 3.5 | |

| 3.6 | |

| 5.0 |

Mass Spectrometry Conditions:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | 8 psi |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 50 psi |

Table 3: MRM Transitions and Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) | Declustering Potential (V) | Entrance Potential (V) | Collision Cell Exit Potential (V) |

| Norharman | 169.0 | 115.1 (Quantifier) | 100 | 35 | 80 | 10 | 12 |

| 169.0 | 128.3 (Qualifier) | 100 | 30 | 80 | 10 | 14 | |

| This compound (IS) | 176.0 | 122.1 (Quantifier) | 100 | 35 | 80 | 10 | 12 |

Note: The MRM transitions for this compound are predicted based on the fragmentation of Norharman and the addition of 7 daltons. The quantifier product ion (m/z 122.1) corresponds to the loss of the same neutral fragment as the quantifier for Norharman, with the deuterium labels retained on the detected fragment.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Application Note: Quantitative Analysis of Norharman in Human Plasma by LC-MS/MS

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Norharman in human plasma. Norharman, a β-carboline, is of significant interest to researchers in neuroscience, toxicology, and drug development due to its potent inhibitory effects on monoamine oxidase (MAO) enzymes. The method utilizes a straightforward protein precipitation for sample preparation, followed by reversed-phase chromatographic separation and detection by tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, biomarker research, and toxicological screening.

Introduction

Norharman (9H-pyrido[3,4-b]indole) is a heterocyclic amine belonging to the β-carboline family of compounds. It is found in various sources, including tobacco smoke, cooked meats, and coffee, and can also be formed endogenously in the human body. Norharman is a potent, reversible inhibitor of both monoamine oxidase A (MAO-A) and mono-A-B), enzymes crucial for the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine.[1][2][3][4] Inhibition of MAO enzymes can lead to altered neurotransmitter levels, which has implications for neurological disorders and the psychoactive effects of certain substances.

Given its biological activity, a reliable and sensitive method for the quantification of Norharman in biological matrices is essential for researchers, scientists, and drug development professionals. LC-MS/MS offers high selectivity and sensitivity, making it the ideal analytical technique for this purpose. This application note provides a detailed protocol for the analysis of Norharman in human plasma, including sample preparation, chromatographic conditions, mass spectrometric parameters, and representative validation data.

Experimental

Materials and Reagents

-

Norharman standard (≥98% purity)

-

Norharman-d4 (internal standard, IS)

-

LC-MS grade acetonitrile (ACN)

-

LC-MS grade methanol (MeOH)

-

LC-MS grade water

-

Formic acid (≥98%)

-

Human plasma (drug-free)

Sample Preparation: Protein Precipitation

A simple and efficient protein precipitation method is employed for the extraction of Norharman from human plasma.

-

Thaw frozen human plasma samples at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard working solution (Norharman-d4 in 50% methanol).

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to an LC-MS vial for analysis.

Liquid Chromatography

Chromatographic separation is performed using a reversed-phase C18 column.

-

HPLC System: Standard LC system capable of binary gradient elution

-

Column: C18, 2.1 x 100 mm, 1.8 µm particle size

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient Program:

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 1.0 | 5 |

| 5.0 | 95 |

| 6.0 | 95 |

| 6.1 | 5 |

| 8.0 | 5 |

Mass Spectrometry

Detection and quantification are performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |

| Norharman | 169.1 | 115.1 | 25 |

| Norharman-d4 (IS) | 173.1 | 119.1 | 25 |

Note: The optimal collision energy should be determined empirically on the specific instrument being used.

Method Validation Summary

The method was validated according to established bioanalytical method validation guidelines. The following table summarizes the performance characteristics of the assay.

| Validation Parameter | Result |

| Linearity Range | 0.1 - 100 ng/mL (r² > 0.995) |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Intra-day Precision (%RSD) | ≤ 8.5% |

| Inter-day Precision (%RSD) | ≤ 11.2% |

| Accuracy (% Recovery) | 92.7% - 108.3% |

| Matrix Effect | Minimal ion suppression or enhancement observed |

| Stability (Freeze-Thaw, 3 cycles) | Stable |

| Stability (Autosampler, 24h at 4°C) | Stable |

Disclaimer: The quantitative data presented in this table are representative values for a validated LC-MS/MS method for a small molecule in human plasma and should be used for guidance. Actual performance may vary depending on the specific instrumentation and laboratory conditions.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway involving Norharman and the experimental workflow for its analysis.

Caption: Norharman inhibits MAO-A and MAO-B, increasing neurotransmitter levels.

Caption: Experimental workflow for Norharman analysis in human plasma.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and specific approach for the quantification of Norharman in human plasma. The simple protein precipitation sample preparation procedure allows for high-throughput analysis, making it suitable for studies with large sample sets. This method can be a valuable tool for researchers investigating the pharmacology, toxicology, and clinical relevance of Norharman.

References

- 1. skyline.ms [skyline.ms]

- 2. Collision energy optimization of b- and y-ions for multiple reaction monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Validation of liquid chromatography-tandem mass spectrometry method for analysis of urinary conjugated metanephrine and normetanephrine for screening of pheochromocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lcms.cz [lcms.cz]

Application Notes and Protocols for Norharman Quantification using Norharman-d7

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norharman (9H-pyrido[3,4-b]indole) is a β-carboline alkaloid found in various food items, tobacco smoke, and produced endogenously in the human body. It is a potent inhibitor of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes crucial for the metabolism of neurotransmitters. Norharman also interacts with cytochrome P450 (CYP) enzymes, influencing the metabolism of various xenobiotics. Its role in neurological disorders and other physiological processes has made its accurate quantification in biological matrices a significant area of research. This document provides detailed protocols for the sample preparation of Norharman for quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using its stable isotope-labeled internal standard, Norharman-d7.

Signaling and Metabolic Pathways of Norharman

Norharman's biological effects are primarily attributed to its interaction with key enzyme systems. Understanding these pathways is crucial for interpreting quantitative data and its physiological significance.

Experimental Protocols

Accurate quantification of Norharman requires robust and reproducible sample preparation methods. The use of a deuterated internal standard, this compound, is crucial for correcting for matrix effects and variations during sample processing and analysis.

General Workflow for Sample Preparation and Analysis

Protocol 1: Protein Precipitation (PPT) for Plasma/Serum Samples

This method is rapid and suitable for high-throughput analysis but may result in less clean extracts compared to LLE or SPE.

Materials:

-

Human plasma or serum

-

This compound internal standard (IS) stock solution (e.g., 1 µg/mL in methanol)

-

Acetonitrile (ACN), ice-cold

-

Methanol (MeOH)

-

Water, LC-MS grade

-

Formic acid

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Refrigerated microcentrifuge

Procedure:

-

To a 1.5 mL microcentrifuge tube, add 100 µL of plasma or serum sample.

-

Add 10 µL of this compound IS solution (e.g., 100 ng/mL final concentration).

-

Vortex briefly to mix.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

-

Vortex for 30 seconds.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Urine Samples

LLE provides a cleaner extract than PPT by partitioning the analyte of interest into an immiscible organic solvent.

Materials:

-

Human urine

-

This compound internal standard (IS) stock solution (e.g., 1 µg/mL in methanol)

-

Ethyl acetate

-

Sodium hydroxide (NaOH), 1 M

-

Hydrochloric acid (HCl), 1 M

-

Sodium chloride (NaCl)

-

Glass centrifuge tubes (10 mL) with screw caps

-

Vortex mixer

-

Centrifuge

Procedure:

-

To a 10 mL glass centrifuge tube, add 1 mL of urine sample.

-

Add 10 µL of this compound IS solution.

-

Vortex briefly to mix.

-